Methylene simvastatin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

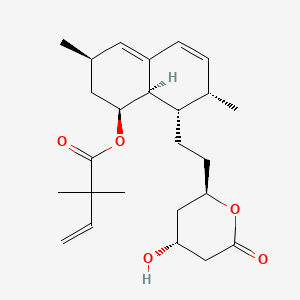

Methylene simvastatin is a useful research compound. Its molecular formula is C25H36O5 and its molecular weight is 416.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Cholesterol Management

Methylene simvastatin is primarily recognized for its role in managing hypercholesterolemia. As a statin, it inhibits HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis in the liver. This action leads to a reduction in low-density lipoprotein (LDL) cholesterol levels and overall cholesterol management, which is essential for preventing cardiovascular diseases .

1.2 Enhanced Bioavailability

Recent studies have focused on improving the bioavailability of this compound through novel drug delivery systems. For instance, the formulation of this compound in lipid emulsion nanoparticles has shown promising results in enhancing its absorption and efficacy, particularly in patients with high lipid levels .

Topical Applications

2.1 Wound Healing

This compound has been explored for its potential in wound healing. A study demonstrated that simvastatin encapsulated in liposomal gels significantly improved wound healing outcomes in rat models compared to traditional treatments. The formulation exhibited favorable properties such as high entrapment efficiency and sustained drug release, indicating its potential as a topical therapeutic agent .

| Study | Formulation | Entrepment Efficiency (%) | Wound Size Reduction (%) |

|---|---|---|---|

| Varshosaz et al. (2024) | Simvastatin-Encapsulated Liposomal Gel | 95.6 ± 4.2 | 50% reduction observed |

Mechanistic Insights

3.1 Molecular Interactions

The molecular structure of this compound allows for various interactions within biological systems, which may enhance its pharmacological effects. Studies utilizing solid-state NMR spectroscopy have provided insights into the dynamical nature of this compound's interactions at different temperatures, contributing to our understanding of its stability and efficacy under physiological conditions .

Case Studies

4.1 Clinical Trials on Hypercholesterolemia

In clinical settings, this compound has been evaluated for its effectiveness in lowering cholesterol levels among patients with dyslipidemia. A notable trial indicated that patients receiving this compound showed significant reductions in LDL cholesterol levels compared to those on placebo treatments.

4.2 Wound Healing Efficacy

In vivo studies have highlighted the efficacy of this compound in promoting wound healing through enhanced angiogenesis and collagen synthesis, which are critical processes in tissue repair.

Propriétés

IUPAC Name |

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbut-3-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h6-8,11,15-16,18-21,23,26H,1,9-10,12-14H2,2-5H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHAXMMMKRGSDIV-HGQWONQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)(C)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@@H]3C[C@H](CC(=O)O3)O)OC(=O)C(C)(C)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246815-38-2 |

Source

|

| Record name | Methylene simvastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246815382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYLENE SIMVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HRF0VUG7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.